(1H-1,2,4-Triazol-5-yl)-1H-pentazole
CAS No.: 652148-76-0
Cat. No.: VC16826498
Molecular Formula: C2H2N8
Molecular Weight: 138.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 652148-76-0 |
|---|---|
| Molecular Formula | C2H2N8 |
| Molecular Weight | 138.09 g/mol |
| IUPAC Name | 1-(1H-1,2,4-triazol-5-yl)pentazole |
| Standard InChI | InChI=1S/C2H2N8/c1-3-2(5-4-1)10-8-6-7-9-10/h1H,(H,3,4,5) |
| Standard InChI Key | TZISPNIJRWVDCU-UHFFFAOYSA-N |
| Canonical SMILES | C1=NNC(=N1)N2N=NN=N2 |
Introduction
Chemical Structure and Theoretical Considerations
Molecular Architecture
The molecule consists of a 1H-1,2,4-triazole ring linked via its 5-position to a 1H-pentazole ring (Fig. 1). The triazole moiety (C₂N₃H₂) is a five-membered aromatic ring with three nitrogen atoms, while the pentazole ring (N₅H) is a fully nitrogen-based, non-aromatic cyclic structure. The connectivity between these rings introduces significant steric and electronic strain, particularly due to the pentazole’s inherent instability .
Key Structural Features:
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Triazole Ring: The 1,2,4-triazole contributes aromatic stability and electron-deficient character, which may influence the pentazole’s reactivity .
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Pentazole Ring: Known for its high ring strain and tendency to decompose into nitrogen gas (N₂) and azide (N₃⁻), the pentazole’s stability in this hybrid system remains a critical question .
Synthetic Pathways and Challenges
Retrosynthetic Analysis
Two plausible routes emerge for synthesizing this compound:
Route A: Triazole-Pentazole Coupling
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Pre-functionalization: Introduce a leaving group (e.g., halide) at the 5-position of 1H-1,2,4-triazole.
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Nucleophilic Substitution: React with a pre-formed pentazole anion (N₅⁻) under cryogenic conditions to minimize decomposition .
Route B: In Situ Cyclization
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Guanidine Precursors: Use aminoguanidine hydrochloride to form the triazole core, followed by nitrosation/cyclization to generate the pentazole ring .
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Microwave-Assisted Synthesis: Accelerate cyclization steps, as demonstrated in analogous triazole syntheses .
Stabilization Strategies
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Protecting Groups: The p-anisyl group, used to stabilize pentazole in prior studies, could be applied to the triazole nitrogen to prevent unwanted side reactions .
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Low-Temperature Protocols: Conduct reactions below −40°C to suppress pentazole degradation .
Physicochemical Properties
Thermal Stability
While no direct data exists for this compound, related systems suggest:
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Triazole Derivatives: Decompose above 200°C, depending on substituents .
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Pentazole Systems: Decompose explosively at temperatures as low as −30°C .
Prediction: The hybrid structure may exhibit intermediate stability, potentially decomposing at 50–100°C due to synergistic destabilization.
Energetic Performance
Theoretical Calculations:
| Property | Predicted Value |
|---|---|
| Density (g/cm³) | 1.7–1.9 |
| Detonation Velocity (m/s) | 8,500–9,000 |
| Oxygen Balance (%) | −20 to −30 |
These estimates derive from bis-triazole energetics , adjusted for the pentazole’s lower stability.
Tautomerism and Spectroscopic Behavior
Tautomeric Equilibria
The triazole ring may exhibit annular tautomerism, as observed in 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides :
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1H- vs. 4H-Tautomers: Proton shifts between N1 and N4 positions could alter electronic distribution, affecting pentazole ring stability.
NMR Signatures
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